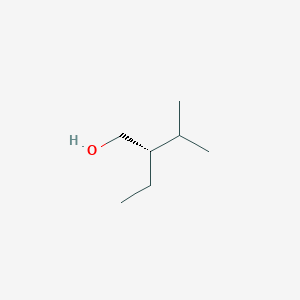
Ethyl 2-aminocyclohept-1-ene-1-carboxylate
Overview
Description
Ethyl 2-aminocyclohept-1-ene-1-carboxylate, also known as Ethyl Aminocycloheptene Carboxylate (EACC), is a cyclic amino acid derivative with a seven-membered ring structure. It has been studied extensively for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and inflammation.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-aminocyclohept-1-ene-1-carboxylate is involved in various synthesis processes. For example, a convenient synthesis method for 2-aminocyclohex-1-ene-1-carboxylic esters involves a one-pot condensation reaction of primary amines, ethyl acetoacetate, and chalcones using FeCl3/SiO2 nanoparticles (Kalhor & Safaei-Ghomi, 2015).
- Another study synthesized and characterized a similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into its structural and physical properties (Sapnakumari et al., 2014).
Enzymatic and Chemical Transformations
- Research includes the stereospecific conversion of similar compounds by plant tissues, indicating enzymatic interactions and potential for diverse biochemical applications (Hoffman et al., 1982).
- Another example involves the total chemoenzymatic synthesis of (-)-3′-Methylaristeromycin, starting from a cyclopentene derivative and including enantiopure ethyl 4-hydroxy-2-methylcyclopent-2-ene-1-carboxylate (Brémond et al., 2007).
Applications in Optical and Material Science
- The ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives have been studied, demonstrating their potential as organic saturable absorbers in optical technologies (Rashmi et al., 2021).
Ethylene Biosynthesis and Plant Physiology
- Ethyl 2-aminocyclohept-1-ene-1-carboxylate is related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in ethylene biosynthesis in plants. This link suggests its potential relevance in studying plant hormonal responses and developmental processes (Vanderstraeten & Van Der Straeten, 2017).
properties
IUPAC Name |
ethyl 2-aminocycloheptene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPALMOFQRWAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614467 | |
| Record name | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminocyclohept-1-ene-1-carboxylate | |
CAS RN |
56661-91-7 | |
| Record name | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)
![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)thiourea](/img/structure/B3053795.png)



![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)


![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)
